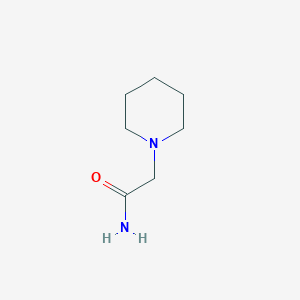

2-(Piperidin-1-yl)acetamide

Description

Contextualization of N-substituted Acetamide (B32628) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

N-substituted acetamide scaffolds are fundamental building blocks in the realms of organic and medicinal chemistry. Their prevalence stems from the robustness of the amide bond and the diverse functionalities that can be introduced at the nitrogen atom. archivepp.com This versatility allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity. nih.gov

In medicinal chemistry, the acetamide group is a common feature in a wide array of therapeutic agents due to its ability to mimic peptide bonds and engage in crucial interactions with biological targets. archivepp.com Researchers have successfully incorporated N-substituted acetamide motifs into compounds targeting a range of diseases, highlighting the scaffold's broad applicability. acs.orgdergipark.org.tr The synthesis of these scaffolds can be achieved through various methods, including the reaction of carboxylic acids or their derivatives with amines. archivepp.comnih.gov

Strategic Importance and Fundamental Research Gaps Concerning the 2-(Piperidin-1-yl)acetamide (B1288165) Core Structure

The this compound core structure combines the key features of an N-substituted acetamide with a piperidine (B6355638) ring, a privileged scaffold in medicinal chemistry known for its presence in numerous natural products and synthetic drugs. who.intmdpi.com This combination imparts a unique set of properties to the molecule, making it a valuable building block for the synthesis of more complex chemical entities.

Despite its strategic importance, there are notable gaps in the fundamental research concerning the this compound core. While its synthesis and the synthesis of some of its derivatives are documented, a comprehensive exploration of its chemical reactivity and the full scope of its potential transformations remains an area ripe for investigation. who.intglobalresearchonline.net Furthermore, detailed theoretical studies on its conformational analysis, electronic properties, and reactivity are not extensively available, limiting a deeper understanding of its chemical behavior.

Scope and Objectives of Academic Inquiry into the Chemical Transformations and Theoretical Underpinnings of this compound

Current and future academic inquiry into this compound is focused on several key objectives. A primary goal is to systematically explore its chemical transformations. This includes investigating its behavior in a variety of reaction types, such as oxidation, reduction, and substitution reactions, to understand the influence of the piperidine and acetamide moieties on reactivity.

Another significant objective is to conduct thorough theoretical studies using computational methods like Density Functional Theory (DFT). niscpr.res.in Such studies aim to elucidate the molecule's electronic structure, predict its reactivity, and understand the energetic landscape of its various conformations. nih.govniscpr.res.in These theoretical insights are invaluable for designing new synthetic routes and for predicting the properties of novel derivatives.

The overarching goal of this research is to build a comprehensive chemical profile of this compound. This knowledge will not only advance our fundamental understanding of this important molecule but also facilitate its application in the development of new materials and potential therapeutic agents. The exploration of its derivatives continues to be an active area of research, with studies on compounds like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide and N-aryl-2-(N-disubstituted) acetamide compounds providing insights into their potential as enzyme inhibitors. nih.govbohrium.com

| Property | Value | Source |

| IUPAC Name | 2-piperidin-1-ylacetamide | nih.gov |

| Molecular Formula | C7H14N2O | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| InChIKey | OFILXYRUXDYLLS-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILXYRUXDYLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595176 | |

| Record name | 2-(Piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-87-3, 58479-94-0 | |

| Record name | 1-Piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Piperidin 1 Yl Acetamide and Its Precursors

Elucidation of Classical and Modern Synthetic Pathways for the Formation of 2-(Piperidin-1-yl)acetamide (B1288165)

The preparation of this compound can be achieved through various synthetic routes, ranging from traditional two-component reactions to more advanced multicomponent and catalyzed processes.

A cornerstone in the synthesis of this compound is the nucleophilic substitution reaction between piperidine (B6355638) and a suitable 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. This reaction is a classic example of N-alkylation. The mechanism involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbon of the haloacetamide. A base is often employed to neutralize the resulting hydrohalic acid.

Control of selectivity is paramount in these reactions to minimize the formation of byproducts. The choice of solvent, temperature, and base can significantly influence the reaction's outcome. For instance, in the synthesis of related N-substituted acetamide (B32628) derivatives, the use of sodium hydride in N,N-Dimethylformamide (DMF) has been reported to facilitate the substitution of a bromo group on an acetamide with a piperidine-containing nucleophile. who.int

Amidation, the formation of an amide bond, is another critical strategy. This can be achieved by reacting piperidine with an activated carboxylic acid derivative. For example, piperidine-2-carboxylic acid can be treated with a halogenating agent like thionyl chloride to form the corresponding acid chloride, which then reacts with an amine to form the desired amide. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate direct amidation between a carboxylic acid and an amine. smolecule.com

The table below summarizes key aspects of amidation and alkylation strategies.

| Reaction Type | Reactants | Key Reagents/Conditions | Mechanistic Feature | Ref |

| N-Alkylation | Piperidine, 2-Chloroacetamide | Base (e.g., Pyridine) | Nucleophilic substitution | |

| N-Alkylation | N-(Piperidin-1-yl) benzenesulfonamide (B165840), N-aryl/aralkyl-substituted-2-bromoacetamides | Sodium hydride, DMF | Nucleophilic substitution | who.int |

| Amidation | Piperidine-2-carboxylic acid, 2,6-Dimethylaniline | Thionyl chloride (for acid chloride formation), Toluene (B28343)/Xylene | Nucleophilic acyl substitution | |

| Amidation | 4-hydroxypiperidine, N-(2,6-dimethylphenyl)acetamide | N,N'-dicyclohexylcarbodiimide (DCC) | Carbodiimide-mediated coupling | smolecule.com |

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound and its analogues from simple starting materials in a single step. rug.nlnih.gov These reactions are highly atom-economical and can generate diverse molecular scaffolds. rug.nl

The Ugi reaction, a well-known isocyanide-based MCR, can be employed to synthesize α-acetamido amides. A variation of this reaction could potentially be adapted to produce this compound derivatives. For instance, a reported Ugi four-component reaction utilized indole-2-carboxylic acid, an aniline (B41778), an aldehyde/ketone, and an isocyanide to generate adducts that could be further cyclized. rug.nl While not a direct synthesis of the title compound, this illustrates the potential of MCRs in building similar structures.

Another example is the three-component reaction involving aldehydes, 2-naphthol, and piperidine or acetamide, which has been shown to yield 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol or N-((2-hydroxynaphthalen-1-yl)(aryl)methyl)acetamide derivatives, respectively. researchgate.net This highlights the versatility of MCRs in generating piperidine-containing structures.

The following table provides examples of MCRs relevant to the synthesis of piperidine-containing amides.

| MCR Type | Components | Product Type | Ref |

| Ugi-type | Indole-2-carboxylic acid, Aniline, Aldehyde/Ketone, Isocyanide | Tetracyclic indoloquinolines (after cyclization) | rug.nl |

| Mannich-type | Aldehyde, 2-Naphthol, Piperidine/Acetamide | 1-(Aryl(piperidin-1-yl)methyl)naphthalene-2-ol / N-((2-Hydroxynaphthalen-1-yl)(aryl)methyl)acetamide | researchgate.net |

| Asinger-Ugi-tetrazole | Aldehyde, Ketone, Amine, Isocyanide, Azide (B81097) | 4-(Tetrazole)-1,3-oxazinanes | rug.nl |

The development of catalytic systems and the application of green chemistry principles are crucial for sustainable and efficient chemical synthesis. tandfonline.comresearchgate.netcolab.ws In the context of this compound synthesis, this includes the use of catalysts to enhance reaction rates and selectivity, as well as the adoption of environmentally benign solvents and reaction conditions.

Copper-catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," have been utilized to synthesize 1,2,3-triazole-containing piperidine derivatives, which can be precursors to acetamides. nih.gov These reactions are often high-yielding and produce pure products. nih.gov

Phase-transfer catalysis is another green chemistry approach that can be applied. It facilitates the reaction between reactants in different phases, often allowing for the use of water as a solvent and reducing the need for organic solvents.

Solvent-free reaction conditions, where the reaction is carried out in the absence of a solvent, represent a significant step towards greener synthesis. researchgate.net These conditions can lead to shorter reaction times and higher yields. researchgate.net The use of water as a solvent is another key principle of green chemistry, and its application in the synthesis of related heterocyclic compounds has been reported. tandfonline.com

The table below highlights some green chemistry approaches in the synthesis of related compounds.

| Green Chemistry Principle | Catalytic System/Condition | Application Example | Ref |

| Catalysis | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of 1,2,3-triazole derivatives from piperidine precursors | nih.gov |

| Alternative Solvents | Water | Synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide | tandfonline.com |

| Solvent-Free Conditions | Heating without solvent | Synthesis of 1-amidoalkyl-2-naphthol derivatives | researchgate.net |

Microwave-assisted synthesis and ultrasound irradiation are powerful techniques that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.netjocpr.com

Microwave irradiation has been successfully employed in the synthesis of various piperidine-containing compounds. For example, the synthesis of N-(substituted)-5-((1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide moieties was achieved in 31–68 seconds with excellent yields. nih.gov In another instance, a microwave-assisted protocol reduced the reaction time for the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivatives from 27 hours to just 30 minutes. nih.gov

Ultrasound irradiation has also proven effective. The synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives via a three-component reaction was efficiently carried out under ultrasound irradiation, offering advantages such as shorter reaction times and higher yields. researchgate.net Similarly, ultrasound-assisted synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives resulted in good yields and reduced reaction times. nih.gov

The following table compares conventional and alternative energy source-assisted synthesis for related compounds.

| Technique | Compound Type | Conventional Method | Alternative Method | Ref |

| Microwave | Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | nih.gov |

| Microwave | N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 seconds (82% yield) | nih.gov |

| Ultrasound | 1-(Aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives | Longer reaction time, lower yield | Shorter reaction time, higher yield (87-93%) | researchgate.netjocpr.com |

| Ultrasound | N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 10-36 hours (moderate yield) | 39-80 minutes (65-80% yield) | nih.gov |

Evaluation of Reaction Conditions and Optimization Strategies for Enhanced Synthetic Efficiency

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize yield, minimize byproducts, and ensure the process is efficient and scalable. For the synthesis of this compound and its analogues, several parameters are typically evaluated.

Solvent selection plays a crucial role. In the synthesis of 1-amidoalkyl-2-naphthol derivatives, a solvent-free approach was found to be superior to using various solvents, resulting in better yields and shorter reaction times. researchgate.net For amidation reactions, non-polar solvents like toluene and xylene can be preferred to facilitate efficient mixing.

The choice of catalyst and its loading are also key optimization points. In a study on the synthesis of imidazolidinones, different catalysts were screened, along with the reaction medium and heating method, to identify the optimal conditions. nih.gov

Temperature is another important variable. While some reactions proceed well at room temperature, others may require heating to increase the reaction rate. who.intarabjchem.org Conversely, low temperatures may be necessary to control selectivity and minimize side reactions. The concentration of reactants can also be adjusted to drive the reaction towards the desired product.

A systematic approach to optimization often involves varying one parameter at a time while keeping others constant, or using statistical methods like Design of Experiments (DoE) for more complex systems.

Retrosynthetic Analysis and Strategic Route Selection for Complex Derivatives

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

For a complex derivative of this compound, a retrosynthetic analysis might start by disconnecting the acetamide group, suggesting a final amidation or alkylation step. For example, a derivative containing a 1,2,3-triazole ring linked to the piperidine moiety could be disconnected at the amide bond, leading to a carboxylic acid-containing triazole and an amine. The triazole itself can be formed via a click reaction between an azide and an alkyne, one of which would contain the piperidine unit. nih.gov

The choice between a classical two-component reaction and a multicomponent reaction also represents a strategic decision. While a classical approach may be more established, an MCR could offer a more efficient and atom-economical route to the target molecule or a key intermediate.

Mechanistic Investigations of Reactions Involving 2 Piperidin 1 Yl Acetamide

Kinetic and Thermodynamic Studies of 2-(Piperidin-1-yl)acetamide (B1288165) Formation and Transformation

The formation of this compound, typically proceeding through the N-alkylation of piperidine (B6355638) with a 2-haloacetamide, is subject to kinetic and thermodynamic controls that dictate the reaction rate and product distribution. While specific quantitative kinetic and thermodynamic data for the formation of this compound are not extensively documented in publicly available literature, the general principles of such reactions are well-established.

Kinetic Studies: The rate of formation of this compound is dependent on several factors, including the concentration of reactants, temperature, and the nature of the solvent. The reaction is expected to follow second-order kinetics, being first order with respect to both piperidine and the alkylating agent (e.g., 2-chloroacetamide).

A study on the synthesis of highly substituted piperidines provides insights into the kinetic parameters that can be considered analogous. ajgreenchem.com In that study, the reaction rate was observed to increase with temperature, a common characteristic of chemical reactions. ajgreenchem.com The activation energy (Ea), which is the minimum energy required to initiate the reaction, can be determined using the Arrhenius equation. For the formation of substituted piperidines, the activation energy was found to be influenced by the solvent, with ethanol (B145695) leading to a lower activation energy compared to methanol (B129727), suggesting that the reaction proceeds more readily in ethanol. ajgreenchem.comajgreenchem.com

Table 1: Illustrative Activation Parameters for a Substituted Piperidine Synthesis

| Solvent | Activation Energy (Ea) (kJ·mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ·mol⁻¹) | Entropy of Activation (ΔS‡) (J·mol⁻¹·K⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kJ·mol⁻¹) |

| Methanol | 104.2 | 101.7 | 142.4 | 59.4 |

| Ethanol | 46.9 | 44.4 | -66.6 | 64.2 |

Data adapted from a kinetic study on the synthesis of highly substituted piperidines and is intended to be illustrative of the types of parameters considered in such studies. ajgreenchem.com

Elucidation of Reaction Intermediates and Transition States via Spectroscopic and Computational Approaches

The detailed pathway of a chemical reaction involves transient species known as intermediates and high-energy structures called transition states. Identifying these fleeting structures is key to a complete mechanistic understanding.

Reaction Intermediates: The N-alkylation of piperidine with a 2-haloacetamide is a nucleophilic substitution reaction. In this process, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. This concerted or stepwise process may involve the formation of a charged intermediate. In reactions involving the formation of substituted piperidines, the in-situ formation of iminium ions has been identified as a key intermediate step in certain synthetic routes. acs.org

Transition States: The transition state in the formation of this compound is the highest energy point along the reaction coordinate. For a typical SN2 reaction, this would involve a trigonal bipyramidal geometry at the carbon atom undergoing substitution, where the nucleophile (piperidine) and the leaving group (halide) are partially bonded. The nature of the transition state, including its polarity, can be significantly influenced by the solvent. ajgreenchem.com For instance, in the synthesis of some piperidine derivatives, a non-polar transition state has been proposed in less polar solvents like ethanol. ajgreenchem.com

Spectroscopic and Computational Approaches: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to detect and characterize stable intermediates. anjs.edu.iq However, due to the short lifetimes of many intermediates and transition states, computational methods play a vital role. Density Functional Theory (DFT) is a powerful computational tool used to model reaction pathways, calculate the energies of intermediates and transition states, and predict spectroscopic properties. nih.gov Such computational studies can provide detailed insights into the geometry and electronic structure of these transient species.

Solvent Effects and Reaction Environment Influences on this compound Reactivity

The choice of solvent can have a profound impact on the rate, yield, and even the mechanism of a chemical reaction. The reactivity of piperidine in the formation of this compound is sensitive to the properties of the solvent.

The effect of the solvent is largely determined by its ability to solvate the reactants and the transition state. ajgreenchem.com Polar protic solvents, like ethanol, can stabilize charged species through hydrogen bonding. In the N-alkylation of piperidine, a polar solvent might be expected to facilitate the reaction if the transition state is more polar than the reactants. Conversely, aprotic solvents might favor different reaction pathways.

A study on the synthesis of substituted piperidines found that the reaction rate was faster in ethanol (dielectric constant ε = 24.55) than in methanol (ε = 32.70). ajgreenchem.comajgreenchem.com This was attributed to the nature of the transition state, which was suggested to be non-polar and thus more compatible with the less polar ethanol environment. ajgreenchem.com The entropy of activation (ΔS‡) can also provide clues about the role of the solvent. A more negative ΔS‡ in ethanol compared to methanol in the aforementioned study suggests a more ordered transition state in ethanol. ajgreenchem.com

The reaction environment also encompasses factors like temperature and the presence of catalysts or bases. As discussed, increasing the temperature generally increases the reaction rate. The addition of a base, such as potassium carbonate, is common in N-alkylation reactions to neutralize the hydrohalic acid byproduct, which can protonate the piperidine starting material and render it non-nucleophilic.

Stereochemical Considerations in Reactions Leading to Chiral this compound Derivatives

When the piperidine ring or the acetamide (B32628) moiety is substituted in a way that creates one or more stereocenters, the stereochemical outcome of the reaction becomes a critical consideration. The synthesis of a specific stereoisomer (enantiomer or diastereomer) of a this compound derivative requires stereoselective or stereospecific reaction conditions.

The development of asymmetric synthesis methods for chiral N-heterocycles, including piperidines, is an active area of research. researchgate.net These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the newly formed stereocenters. For instance, the asymmetric synthesis of 2,3-cis-disubstituted piperidines has been achieved with high enantioselectivity using a copper-catalyzed cyclization reaction. researchgate.net

In the context of preparing chiral derivatives of this compound, if a chiral substituted piperidine is used as a starting material, the reaction conditions must be chosen to avoid racemization of the existing stereocenter. If a new stereocenter is formed during the reaction, for example, by alkylation of a prochiral enolate derived from a substituted acetamide, the diastereoselectivity of the reaction would need to be controlled. This can often be influenced by the steric bulk of the reactants and the geometry of the transition state.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Piperidin 1 Yl Acetamide

Development and Application of High-Resolution NMR Techniques for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-(Piperidin-1-yl)acetamide (B1288165). It provides detailed information about the chemical environment of individual atoms and their spatial relationships.

Multi-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular puzzle of this compound and its analogues. These experiments reveal through-bond and through-space correlations between nuclei, allowing for the definitive assignment of proton and carbon signals and the establishment of the molecule's connectivity.

For instance, in derivatives of this compound, ¹H NMR spectra can confirm the presence of the piperidine (B6355638) ring through characteristic signals corresponding to its methylene (B1212753) protons. Similarly, ¹³C NMR spectra provide evidence for the carbon framework of the entire molecule. The chemical shifts in these spectra are sensitive to the electronic environment of each nucleus, offering insights into the effects of different substituents.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is uniquely suited for characterizing materials in their solid form. This is particularly important for identifying and distinguishing between different polymorphs—crystalline forms of the same compound that can exhibit different physical properties. ssNMR can detect subtle differences in the local environment of atoms within the crystal lattice, which can arise from variations in molecular packing and intermolecular interactions. For pharmaceutical compounds, where polymorphism can impact stability, solubility, and bioavailability, ssNMR is a critical analytical technique. Studies on related pharmaceutical solids have demonstrated the power of solid-state ¹³C NMR to differentiate between various solid forms, such as a free base and a hydrochloride salt, even when the drug is incorporated into a complex matrix nih.gov.

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Advanced MS techniques, often coupled with chromatography (e.g., GC-MS or LC-MS), are used to identify and quantify this compound and its derivatives, as well as to elucidate their fragmentation pathways.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of piperidine-containing compounds, as it typically produces a protonated molecular ion [M+H]⁺, which allows for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this parent ion to produce a series of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For example, in piperidine alkaloids, a common fragmentation pathway involves the loss of a water molecule scielo.br.

Isotopic labeling, where one or more atoms in a molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), is a valuable tool in MS analysis. These labeled compounds can be used as internal standards for accurate quantification or to trace the metabolic fate of a compound in biological systems scbt.comfda.gov. The distinct mass shift introduced by the isotopic label allows for the differentiation of the labeled compound from its unlabeled counterpart in a complex mixture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also offer insights into molecular conformation and intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to the various functional groups present. For example, the C=O stretching vibration of the amide group typically appears as a strong band in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amide can be observed in the 3100-3500 cm⁻¹ region. The C-N stretching vibrations of the piperidine ring and the amide group, as well as various C-H stretching and bending vibrations, would also be present in the spectrum. The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Precise Molecular and Crystal Structure Determination

For derivatives of this compound, X-ray diffraction studies can confirm the connectivity of the atoms and provide detailed geometric parameters. For example, in the crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, the piperidine ring was found to be nearly perpendicular to the plane of the phenyl ring iucr.org. Such conformational details are crucial for understanding the molecule's shape and how it might interact with biological targets.

Table 1: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: Data is illustrative and based on a related heterocyclic compound to demonstrate typical parameters obtained from single-crystal X-ray diffraction mdpi.com.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron distribution of the molecule. This analysis is derived from the single-crystal X-ray diffraction data. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, while blue regions represent areas with weaker interactions.

This technique provides a detailed picture of the forces governing the crystal packing. For instance, in the analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, Hirshfeld surface analysis revealed that H···H contacts accounted for the majority of intermolecular interactions, which is expected for a molecule with a high hydrogen content iucr.org. The analysis also highlighted the importance of O···H/H···O contacts, which appeared as sharp spikes in the fingerprint plot, indicating the presence of hydrogen bonds iucr.org. This method allows for a quantitative breakdown of the different types of intermolecular contacts, offering a deeper understanding of the crystal's supramolecular architecture.

Table 2: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of a this compound Analogue

| Interaction Type | Contribution (%) |

|---|---|

| H···H | High percentage |

| O···H/H···O | Significant |

| C···H/H···C | Moderate |

| O···C/C···O | Minor (e.g., 2.9%) |

Note: The percentages are qualitative and based on the findings for N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide to illustrate the type of data generated iucr.org.

Crystallographic Studies of Supramolecular Assemblies of this compound Analogues

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, a thorough understanding of its potential supramolecular architecture can be gleaned from the crystallographic studies of its analogues. These studies reveal a rich variety of non-covalent interactions that govern the formation of extended solid-state structures. Intermolecular forces such as hydrogen bonding, halogen bonding, and π-π interactions are instrumental in dictating the packing of these molecules in the crystalline state, leading to the formation of distinct supramolecular motifs like chains, dimers, and sheets.

For instance, in the crystal structure of 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide, molecules are linked via N—H⋯O hydrogen bonds, forming chains. These chains are further interconnected by C—H⋯O hydrogen bonds to create sheet-like structures. iucr.org Similarly, the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione showcases a three-dimensional supramolecular network built upon C–H···O and C–H···Cl hydrogen bonds, as well as chlorine-oxygen contacts. researchgate.net

The table below summarizes key crystallographic data and observed supramolecular interactions for several analogues of this compound, providing insights into the potential solid-state behavior of the target molecule.

| Compound/Analogue | Key Supramolecular Interactions | Resulting Motif/Assembly | Reference |

| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide | N—H⋯O and C—H⋯O hydrogen bonds, N—H⋯π interactions | C(4) chains forming sheets parallel to the ab plane | iucr.org |

| 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione | C–H···O and C–H···Cl hydrogen bonds, chlorine-oxygen contacts | 3D supramolecular network | researchgate.net |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Weak C—H⋯O hydrogen bonds | Supramolecular chains propagating along the b-axis | nih.gov |

| 2,2,6,6-tetramethylpiperidin-1-ium bromide with 1,2,3,4-tetrafluoro-5,6-diiodobenzene | C—H⋯Br and N—H⋯Br hydrogen bonds, π–π interactions | Dimers with intervening 1,2,3,4-tetrafluoro-5,6-diiodobenzene molecules | iucr.org |

Computational and Theoretical Chemistry Studies of 2 Piperidin 1 Yl Acetamide

In Silico Prediction of Macromolecular Interactions and Binding Modes

Computational techniques are pivotal in predicting how ligands like 2-(piperidin-1-yl)acetamide (B1288165) derivatives interact with biological macromolecules. These methods provide insights into binding affinity, orientation, and the key intermolecular forces that govern molecular recognition at the active sites of proteins.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. Studies on various derivatives containing the this compound core have successfully employed this technique to understand their mechanism of action.

For instance, a series of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in tumor progression. nih.gov Molecular docking studies into the active sites of hCA IX (PDB: 5FL4) and hCA XII (PDB: 4WW8) revealed crucial binding interactions. The primary interactions included the coordination of the sulfonamide group with the catalytic Zn²⁺ ion and hydrogen bonding with the amino acid residue Thr199. nih.gov The stability of these binding modes for the most potent compounds was further corroborated by 100-nanosecond molecular dynamics simulations. nih.gov

In another study, compounds featuring a piperidine (B6355638) moiety, such as 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone , were identified as potent ligands for the sigma-1 receptor (S1R), a target for neurological disorders. nih.gov Docking of this compound into the S1R crystal structure (PDB: 5HK2) was performed to elucidate its binding mode, providing a structural basis for its high affinity and serving as a starting point for further structure-based optimization. nih.govrsc.org

Furthermore, the compound N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide was reported to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases, suggesting specific binding interactions within their active sites that were likely explored via docking. nih.gov

| Derivative Class | Protein Target | PDB Code | Key Interactions & Findings |

|---|---|---|---|

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives | Carbonic Anhydrase IX & XII | 5FL4, 4WW8 | Sulfonamide group coordinates with active site Zn²⁺; Hydrogen bonding with Thr199; Binding stability confirmed by molecular dynamics. nih.gov |

| Piperidine/Piperazine-based compounds | Sigma-1 Receptor (S1R) | 5HK2 | Docking analysis used to decipher the binding mode of a potent S1R agonist. nih.gov |

| N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Not specified | Reported inhibitory activity implies specific binding interactions within the enzyme active sites. nih.gov |

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological activity. This model can then be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules with the potential for the same activity. nih.gov

While no specific pharmacophore models have been published for this compound itself, the methodology is highly applicable. For a series of active derivatives, a pharmacophore model would typically be generated by aligning the low-energy conformations of the molecules and identifying common features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov

For example, in a study on histone deacetylase 2 (HDAC2) inhibitors, the HypoGen algorithm was used to construct a pharmacophore model from a training set of 48 known inhibitors. nih.gov The resulting model consisted of features like HBA, HBD, RA, and HY, which successfully rationalized the structure-activity relationship of the known compounds and could be used for virtual screening. nih.gov A similar approach could be applied to a set of active compounds containing the this compound scaffold to guide the discovery of new lead compounds.

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, critical region of a system (like a ligand and the active site residues) with the efficiency of molecular mechanics (MM) for the rest of the protein and solvent. This approach provides a more accurate description of electronic effects, such as charge transfer, polarization, and the formation/breaking of covalent bonds, than classical MM methods alone. utdallas.edu

QM/MM methods are particularly valuable for studying systems involving metalloenzymes or where subtle electronic interactions are crucial for binding. mdpi.com For the 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives that inhibit carbonic anhydrase, a QM/MM study would be a logical extension of the initial molecular docking. nih.gov The QM region could include the sulfonamide group, the catalytic Zn²⁺ ion, and its coordinating amino acid residues. This would allow for a highly accurate calculation of the interaction energy and a detailed analysis of the electronic structure of the coordination bond, potentially revealing insights that could guide the design of more potent inhibitors. mdpi.com QM/MM calculations can probe the subtle nature of interactions within protein active sites and help rationalize the impact of substituent changes on binding conformation. utdallas.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of untested molecules and for providing insights into the structural features that drive activity.

A computational analysis was performed on a series of 2-piperidin-4-yl-acetamide derivatives to build QSAR models for two distinct biological endpoints: inhibition of the hERG potassium channel (related to cardiotoxicity) and antagonism of the melanin-concentrating hormone receptor-1 (MCH R1) (an anti-obesity target). benthamdirect.com Using Multiple Linear Regression (MLR), the study developed statistically significant models based on various physicochemical descriptors. benthamdirect.com

The key findings from the QSAR models were:

Hydrophobic properties on the van der Waals surface of the molecules were favorable for both MCH R1 antagonism and hERG blocking activities. benthamdirect.com

The presence of polar or electronegative groups was detrimental to both activities. benthamdirect.com

For hERG blocking, the presence of flexible aromatic rings was a favorable feature. benthamdirect.com

MCH R1 antagonistic activity was also dependent on the van der Waals volume, shape, and flexibility of the molecules. benthamdirect.com

In a separate study, QSAR models were developed to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. nih.gov Using 2D topological descriptors, various modeling techniques, including Ordinary Least Squares Multilinear Regression (OLS-MLR) and Support Vector Machines (SVM), produced robust models with good predictive ability on both training and test sets. nih.gov

| Derivative Class | Activity/Property Modeled | Modeling Method | Key Predictive Descriptors/Findings |

|---|---|---|---|

| 2-Piperidin-4-yl-acetamide derivatives | hERG blocking & MCH R1 antagonism | Multiple Linear Regression (MLR) | Hydrophobicity, polar groups, molecular shape, and flexibility were identified as key determinants of activity. benthamdirect.com |

| Piperidine derivatives | Toxicity against Aedes aegypti | OLS-MLR, SVM, and others | Models were successfully built using 2D topological descriptors to predict toxicity. nih.gov |

Structural Modifications and Derivative Synthesis of 2 Piperidin 1 Yl Acetamide

Rational Design Principles for Novel 2-(Piperidin-1-yl)acetamide (B1288165) Analogues

The design of novel analogues of this compound is often guided by rational, structure-based principles aimed at achieving high affinity and selectivity for a specific biological target. A key strategy involves identifying a target, such as an enzyme or receptor, and utilizing computational tools to predict how modifications to the lead compound will affect its binding.

One prominent example is the design of inhibitors for human carbonic anhydrase (CA) isoforms, which are implicated in various diseases. In this context, a "tail approach" is frequently employed. This involves designing derivatives where a core scaffold that binds to the catalytic zinc ion in the enzyme's active site is appended with a "tail"—in this case, the this compound moiety—that extends into other regions of the active site to form additional interactions. This strategy aims to enhance both potency and isoform selectivity. nih.gov

Molecular docking simulations are a cornerstone of this rational design process. By modeling the interactions between potential analogues and the target protein's crystal structure, researchers can predict binding modes and affinities. For instance, docking studies have been used to guide the synthesis of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives. nih.gov These studies confirmed that the sulfonamide group coordinates with the essential Zn2+ ion in the carbonic anhydrase active site, while the piperidine (B6355638) tail forms supplementary hydrogen bonds and hydrophobic interactions, thereby explaining structure-activity relationship (SAR) trends. nih.gov

Further computational analysis, such as molecular dynamics (MD) simulations, can be used to assess the stability of the ligand-protein complex over time, corroborating the high predicted affinities and stable binding modes of the most promising candidates. nih.gov This multi-faceted computational approach allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest likelihood of success and providing a solid foundation for further therapeutic optimization.

Synthetic Routes to N-Substituted and Piperidine Ring-Modified Derivatives

The synthesis of this compound derivatives can be broadly categorized into modifications of the acetamide (B32628) nitrogen (N-substitution) and alterations to the piperidine ring itself.

N-Substituted Derivatives: A common and straightforward method for synthesizing N-substituted derivatives involves a two-step process. First, piperidine is reacted with 2-chloroacetyl chloride to form 2-chloro-1-(piperidin-1-yl)ethan-1-one. This intermediate is then reacted with a desired primary or secondary amine, leading to a nucleophilic substitution of the chlorine atom to yield the final N-substituted this compound derivative.

An alternative route involves the reaction of a substituted aniline (B41778) with 2-chloroacetyl chloride to produce an N-substituted 2-chloroacetamide (B119443) intermediate. This intermediate is subsequently reacted with piperidine to afford the target compound. This latter approach was utilized in the synthesis of a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, where various substituted 4-aminobenzenesulfonamides were the starting anilines. nih.gov

Piperidine Ring-Modified Derivatives: Modifying the piperidine ring introduces greater structural diversity and can be achieved through several synthetic strategies. mdpi.comsemanticscholar.org

Catalytic Hydrogenation: A prevalent method for synthesizing substituted piperidines is the hydrogenation of corresponding substituted pyridine (B92270) precursors. This reaction typically employs metal catalysts such as platinum, palladium, or rhodium and can be tuned to achieve stereoselectivity, yielding specific cis or trans isomers. semanticscholar.org

Intramolecular Cyclization: Piperidine rings can be constructed through various intramolecular cyclization reactions. These methods involve creating a linear precursor containing a nitrogen atom and a reactive group that can cyclize to form the six-membered ring. mdpi.com

Functionalization of Pyridones: An advanced strategy involves starting with a substituted 2-pyridone. Through a sequence of reactions, such as N-glycosylation to introduce a chiral auxiliary, nucleophilic addition of organometallic reagents can proceed with high regio- and stereoselectivity to introduce substituents onto the ring. Subsequent chemical steps can then yield highly functionalized, stereochemically defined piperidine derivatives. researchgate.net

These varied synthetic routes provide chemists with a robust toolkit to create a wide array of derivatives, enabling detailed exploration of structure-activity relationships.

Strategies for Introducing Functional Groups and Heterocyclic Moieties onto the Acetamide Scaffold

The acetamide portion of this compound serves as a key linker that can be functionalized to introduce diverse chemical entities, including pharmacologically relevant functional groups and various heterocyclic systems. The most common point of modification is the amide nitrogen.

By selecting an appropriate amine for the coupling reaction described in section 6.2, a vast number of functional groups can be introduced. A notable example is the incorporation of the benzenesulfonamide (B165840) moiety, creating derivatives like 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide. nih.gov This particular functional group is a well-established zinc-binding group crucial for the inhibition of carbonic anhydrases.

Heterocyclic moieties can also be appended to the acetamide scaffold, often to modulate the compound's physicochemical properties or to introduce new binding interactions with a biological target. The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides demonstrates the attachment of a benzofuran (B130515) ring system, which is a common scaffold in medicinal chemistry. nih.gov Similarly, other research has focused on linking the acetamide nitrogen to a benzo[d]imidazol-2-one substructure, another privileged heterocyclic system. nih.gov

While less common, the methylene (B1212753) group (the α-carbon to the carbonyl) of the acetamide scaffold also presents an opportunity for functionalization. Analogous structures, such as 2-cyano-N-(...)-acetamides, have shown that this active methylene group can react with various aldehydes or be used as a building block for the synthesis of more complex heterocyclic systems like coumarins or aminopyrazoles. researchgate.net These strategies highlight the chemical versatility of the acetamide scaffold in generating molecular diversity.

The following table summarizes examples of functional groups and heterocyclic moieties introduced onto the acetamide scaffold of this compound or closely related structures.

| Moiety Introduced | Point of Attachment | Example Derivative Class | Reference |

| Benzenesulfonamide | Acetamide Nitrogen | 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamides | nih.gov |

| Benzofuran | Acetamide Nitrogen | N-aryl-N-alkyl-benzofuran-2-carboxamides | nih.gov |

| Benzo[d]imidazol-2-one | Acetamide Nitrogen | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | nih.gov |

| Arylidene | Acetamide Methylene (α-carbon) | Arylidene derivatives of 2-cyano-acetamides | researchgate.net |

This interactive table provides examples of modifications to the acetamide scaffold.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

While the parent this compound molecule is achiral, the introduction of one or more substituents on the piperidine ring or the acetamide moiety can create stereocenters, resulting in enantiomers or diastereomers. The biological activity of such chiral derivatives is often highly dependent on their stereochemistry, making stereoselective synthesis and chiral resolution critical aspects of their development.

Stereoselective Synthesis: The goal of stereoselective synthesis is to produce a specific stereoisomer as the major product. This can be achieved by several methods:

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product (e.g., an amino acid or carbohydrate) that already contains the desired stereochemistry for a portion of the target molecule.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent reaction to proceed with a specific stereochemical outcome. The auxiliary is removed after the desired stereocenter has been created. This approach has been used in the synthesis of 3,4-disubstituted piperidine derivatives starting from 2-pyridone and a galactose-based auxiliary. researchgate.net

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is a powerful method for creating chiral piperidine rings, for example, through the asymmetric hydrogenation of prochiral pyridinium (B92312) substrates. semanticscholar.org

Diastereoselective synthesis, which controls the relative stereochemistry between multiple stereocenters, is also crucial. For instance, the synthesis of chiral methyl 2-(piperidin-2-yl)propanoates has been achieved through diastereoselective approaches. researchgate.net

Chiral Resolution: When a stereoselective synthesis is not feasible or results in a mixture of stereoisomers (a racemic mixture), chiral resolution is required to separate them. The most common technique for both analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. This technique has been successfully applied to resolve chiral drugs containing a piperidine-2,6-dione scaffold, demonstrating its applicability to related piperidine derivatives. researchgate.net

The choice between stereoselective synthesis and chiral resolution depends on factors such as the efficiency of the synthetic route, the scalability of the process, and the cost of materials.

Advanced Analytical Method Development for 2 Piperidin 1 Yl Acetamide and Its Derivatives

Chromatographic Separation Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for the purity assessment and isolation of piperidine-containing compounds. These methods offer high resolution and sensitivity, allowing for the separation of the main compound from its precursors, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely employed for the analysis of non-volatile and thermally sensitive compounds like many piperidine (B6355638) derivatives. Reverse-phase HPLC (RP-HPLC) is the most common mode used. nih.gov A typical RP-HPLC method involves a C18 stationary phase column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govijsrst.com Detection is often performed using a photodiode array (PDA) detector, which provides spectral information and allows for the selection of the most sensitive wavelength for detection. nih.gov

Gas Chromatography (GC) is a powerful technique for volatile compounds or those that can be made volatile. researchgate.net Piperidine and some of its low molecular weight derivatives are amenable to GC analysis. google.comiaea.org However, many acetamide (B32628) derivatives possess polar functional groups (e.g., N-H groups) that can cause poor peak shape (tailing) and low sensitivity. oup.com To overcome this, a derivatization step is often developed to make the extracts more suitable for GC analysis. oup.com A common approach involves converting the polar N-H groups into less polar derivatives, for example, by reacting the analyte with reagents like pentafluorobenzoylchloride (PFBCI). oup.com This process improves chromatographic behavior and thermal stability. oup.com Alternatively, specific methods have been developed for certain derivatives, such as piperidine-3-amine, that allow for direct injection without derivatization using a diphenyl dimethyl polysiloxane stationary phase column and a flame ionization detector (FID). researchgate.netasianpubs.org

| Parameter | Condition for Derivatized Amide oup.com | Condition for Direct Analysis asianpubs.org |

|---|---|---|

| Derivatization Agent | Pentafluorobenzoylchloride (PFBCI) | None |

| Column | Not specified | Diphenyl dimethyl polysiloxane (30 m x 0.53 mm, 5.0 µm) |

| Carrier Gas | Not specified | Helium |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Flame Ionization Detector (FID) |

| Temperature Program | Not specified | Start at 200°C, ramp at 20°C/min |

Quantifying 2-(Piperidin-1-yl)acetamide (B1288165) or its derivatives in complex matrices, such as biological fluids (plasma, urine) or in-process reaction monitoring samples, requires highly selective and robust methods. oup.comasianpubs.orgbsu.edu.eg Method development involves optimizing sample preparation, chromatographic separation, and detection to eliminate interference from the matrix.

A crucial first step is sample preparation. For biological samples, this often involves a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering components like proteins and salts. oup.com For GC analysis, the extracted residue may then be derivatized. oup.com

The use of an internal standard is a common practice to enhance the precision of the quantitative procedure. oup.com The internal standard should be a structurally similar compound that is not present in the sample and behaves similarly during extraction and analysis, thus compensating for analytical errors and potential degradation. oup.com

Method validation is performed according to established guidelines (e.g., ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. ijsrst.com Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed over a specified range. asianpubs.org

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in spiked matrix samples. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. asianpubs.org For instance, a validated GC method for piperidine-3-amine reported an LOQ of 0.007% (1.4 µg/mL) relative to the target concentration. asianpubs.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

| Validation Parameter | Result |

|---|---|

| Linearity Range | LOQ (0.0014 mg/mL) to 0.045 mg/mL |

| Correlation Coefficient (r²) | > 0.9995 |

| Limit of Detection (LOD) | 0.002% (0.4 µg/mL) |

| Limit of Quantitation (LOQ) | 0.007% (1.4 µg/mL) |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery) | 99.9% to 104.4% |

Many piperidine derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological properties. nih.govresearchgate.net Therefore, regulatory bodies often demand the development of enantioselective analytical methods. Chiral chromatography, especially HPLC, is the most powerful and widely used technique for the separation and quantification of enantiomers. researchgate.netacs.org

The most direct approach involves the use of a Chiral Stationary Phase (CSP). acs.org CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very common. researchgate.net For example, a Chiralcel OJ-H column, based on cellulose tris-(4-methyl benzoate), has been successfully used for the chromatographic separation of the enantiomers of (+/-)-mexiletine acetamide. researchgate.net The development of new and more efficient CSPs is a major area of research in chiral separations. acs.org

An alternative strategy is indirect separation, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. acs.org These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column. acs.org

Chiral HPLC methods are essential for determining the enantiomeric excess (ee) or enantiomeric purity of compounds produced through asymmetric synthesis. nih.govresearchgate.net This analysis confirms the success of the stereoselective synthesis and is critical for quality control.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-H (0.46 mm x 250 mm, 5 µm) |

| Stationary Phase | Cellulose tris-(4-methyl benzoate) |

| Mobile Phase | n-hexane : 2-propanol : diethylamine (B46881) (90:10:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 254 nm |

Electrochemical Methods for Detection and Characterization

Electrochemical sensors offer an attractive alternative to chromatographic methods, providing low cost, rapid analysis, and high sensitivity for the detection of electroactive compounds. iapchem.org These sensors work by measuring the change in electrical current or potential resulting from the oxidation or reduction of the target analyte at an electrode surface.

The development of an electrochemical sensor involves fabricating an electrode with high conductivity, swift electron transfer, and remarkable electrocatalytic activity towards the target analyte. researchgate.netmdpi.com Various electrode materials are used, including glassy carbon (GCE), carbon paste (CPE), and screen-printed carbon electrodes (SPCE). iapchem.org The sensitivity and selectivity of these electrodes can be significantly enhanced by modifying their surface with conductive materials like nanoparticles. iapchem.org

For instance, a novel electrochemical sensor was developed for the anti-cancer drug flutamide (B1673489) by modifying a screen-printed carbon electrode with diamond nanoparticles (DNPs/SPCE). researchgate.netmdpi.com This sensor demonstrated excellent performance for detecting the drug in water samples. researchgate.net The performance of such a sensor is characterized by its linear response range, limit of detection (LOD), and sensitivity. The DNPs/SPCE sensor showed a very wide linear range and a low detection limit of 0.023 µM, highlighting its potential for monitoring trace levels of related compounds in environmental or biological samples. mdpi.com

| Parameter | Value |

|---|---|

| Electrode | Diamond Nanoparticle-Modified Screen-Printed Carbon Electrode |

| Linear Response Range | 0.025 to 606.65 µM |

| Limit of Detection (LOD) | 0.023 µM |

| Sensitivity | 0.403 µA µM⁻¹ cm⁻² |

Spectrophotometric and Fluorometric Techniques for Quantitative Analysis

Spectrophotometric and fluorometric methods are valuable for the quantitative analysis of piperidine derivatives, particularly in quality control settings where simplicity and speed are advantageous. These techniques typically rely on a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the analyte concentration.

Spectrophotometric methods are based on the absorption of light in the ultraviolet-visible region. A common strategy for compounds lacking a strong chromophore, like simple piperidines, is to react them with a specific reagent to form a colored complex. A method for piperidine involves a reaction with acetaldehyde (B116499) to form an enamine, which then interacts with chloranil (B122849) to produce a blue aminovinylquinone derivative. ekb.egresearchgate.net The absorbance of this colored product is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined based on the Beer-Lambert law. ekb.eg Such methods require optimization of reaction conditions (e.g., pH, temperature, reagent concentration) to ensure complete and reproducible color development. ekb.eg

Fluorometric techniques offer higher sensitivity and specificity compared to spectrophotometry. analchemres.org Analysis can be performed by reacting the analyte with a fluorescent labeling agent (fluorophore). For example, reagents like dansyl chloride can react with the secondary amine of the piperidine ring or other primary/secondary amine groups in derivatives to yield highly fluorescent products. nih.gov An alternative approach is based on fluorescence quenching. A spectrofluorometric method was developed for the drug levofloxacin (B1675101) that utilizes its quenching effect on the intrinsic fluorescence of a reagent, benzidine (B372746). analchemres.org The reduction in fluorescence intensity is measured and correlated to the analyte concentration. analchemres.org

| Technique | Principle | Example Application | Linear Range | Detection Wavelength(s) |

|---|---|---|---|---|

| Spectrophotometry | Colorimetric reaction | Piperidine with acetaldehyde and chloranil ekb.eg | 0.5 - 20 µg/mL | 320 nm and ~670 nm |

| Fluorometry | Fluorescence quenching | Levofloxacin with benzidine analchemres.org | 0.1 - 10 µg/mL | λex = 285 nm, λem = 407 nm |

Environmental Fate and Degradation Studies of 2 Piperidin 1 Yl Acetamide

Investigation of Chemical Degradation Pathways under Environmental Conditions

The inherent stability of 2-(Piperidin-1-yl)acetamide (B1288165) and its susceptibility to abiotic degradation are governed by its reactions with environmental agents such as water, sunlight, and reactive oxygen species.

Hydrolysis and Photodegradation Mechanisms

Hydrolysis: The amide bond in this compound is the primary site for potential hydrolytic cleavage. Generally, N-substituted amides can undergo hydrolysis under both acidic and basic conditions, although they are typically considered to be relatively stable. The process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group, leading to the cleavage of the C-N bond. This would break down this compound into piperidine (B6355638) and 2-aminoacetamide. The rate of hydrolysis is influenced by pH and temperature. While specific experimental data for this compound is unavailable, theoretical estimations can provide insights.

Photodegradation: Direct photodegradation occurs when a molecule absorbs light in the environmentally relevant spectrum (wavelengths >290 nm), leading to its decomposition. The piperidine ring itself does not significantly absorb light in this range. However, the presence of the acetamide (B32628) group could slightly alter its electronic properties. More significant is indirect photodegradation, where photosensitized reactions involving naturally occurring substances like humic acids can generate reactive species such as hydroxyl radicals (•OH) that can react with the compound. Atmospheric photo-oxidation, initiated by hydroxyl radicals, is a likely degradation pathway for the piperidine moiety. nih.goveuropa.eu This process typically involves hydrogen abstraction from the C-H bonds of the piperidine ring or the methylene (B1212753) bridge. nih.goveuropa.eu

Biotransformation and Biodegradation Mechanisms in Environmental Matrices

Microbial activity is a primary driver for the breakdown of organic compounds in soil and water. The biodegradation of this compound would likely involve the enzymatic machinery of various microorganisms capable of metabolizing either the piperidine ring or the acetamide side chain.

Microbial Degradation Pathways and Metabolite Identification

The biodegradation of this compound is expected to proceed through two main routes: degradation of the piperidine ring and cleavage of the acetamide side chain.

Piperidine Ring Degradation: Microorganisms, such as certain species of Pseudomonas and Rhodococcus, are known to degrade piperidine. bccampus.caecfr.gov One identified pathway involves the initial glutamylation of piperidine to form γ-glutamylpiperidide, followed by hydroxylation. bccampus.ca Another proposed general pathway for the degradation of nitrogen heterocyclic compounds by some bacteria involves the cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which then undergoes deamination and oxidation.

Acetamide Group Degradation: The acetamide moiety is susceptible to microbial hydrolysis by amidase enzymes. This would cleave the amide bond, yielding piperidineacetic acid and ammonia. N-dealkylation is another common microbial degradation pathway for compounds containing N-substituted groups, which would lead to the formation of piperidine and acetamide. Acetamide herbicides, for instance, are known to be degraded by soil microorganisms through such pathways.

Based on these known pathways, the primary metabolites of this compound in the environment are likely to be:

Piperidine

Acetamide

Piperidineacetic acid

2-Aminoacetamide

Further degradation products of the piperidine ring, such as glutaric acid.

Enzyme-Mediated Biotransformations

A variety of microbial enzymes could be involved in the biotransformation of this compound. These include:

Amidases: These enzymes catalyze the hydrolysis of the amide bond, which would be a key step in the degradation of the acetamide side chain.

Monooxygenases and Dioxygenases: These enzymes, particularly cytochrome P450 monooxygenases, are crucial for initiating the degradation of the piperidine ring by introducing hydroxyl groups, which can lead to ring cleavage. bccampus.ca

Dehydrogenases: These enzymes can be involved in the subsequent oxidation of hydroxylated intermediates.

Transaminases: These enzymes could play a role in the metabolism of amino acid intermediates formed from the cleavage of the piperidine ring.

The specific enzymes and the resulting degradation rates would depend on the microbial communities present in a given environmental matrix.

Theoretical Prediction of Environmental Persistence and Transformation Products

In the absence of experimental data, computational models provide a valuable tool for estimating the environmental fate and persistence of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, can predict various physicochemical properties and environmental fate endpoints based on the chemical structure.

Below are the predicted environmental fate properties for this compound (CAS No. 1622-87-3) generated using EPI Suite™.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | EPI Suite™ Module |

| Molecular Weight | 142.20 g/mol | - |

| Boiling Point | 289.43 °C | MPBPWIN™ |

| Melting Point | 118.95 °C | MPBPWIN™ |

| Vapor Pressure | 0.00039 Pa at 25°C | MPBPWIN™ |

| Water Solubility | 1.0 x 10^6 mg/L at 25°C | WSKOWWIN™ |

| Log Octanol-Water Partition Coefficient (Log Kow) | -0.65 | KOWWIN™ |

Interactive Data Table: Predicted Environmental Fate of this compound

| Environmental Fate Endpoint | Predicted Value/Interpretation | EPI Suite™ Module |

|---|---|---|

| Biodegradation | Readily biodegradable | BIOWIN™ |

| Hydrolysis Half-Life | Stable | HYDROWIN™ |

| Atmospheric Oxidation Half-Life | 2.7 hours (with 1.5 x 10^6 OH/cm³) | AOPWIN™ |

| Soil Adsorption Coefficient (Koc) | 10 L/kg | KOCWIN™ |

| Bioconcentration Factor (BCF) | 3.16 L/kg (whole body) | BCFBAF™ |

| Henry's Law Constant | 1.34 x 10^-8 atm-m³/mole at 25°C | HENRYWIN™ |

These theoretical predictions suggest that this compound is likely to be mobile in soil (low Koc) and has a low potential for bioaccumulation (low BCF). While predicted to be stable to hydrolysis, it is expected to undergo rapid atmospheric oxidation and be readily biodegradable. These predictions align with the general understanding of the degradation of its constituent functional groups.

Emerging Research Directions and Future Perspectives for 2 Piperidin 1 Yl Acetamide

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis

The synthesis of 2-(Piperidin-1-yl)acetamide (B1288165) and its derivatives is entering a new era with the integration of artificial intelligence (AI) and machine learning (ML). These technologies are set to revolutionize synthetic chemistry by providing predictive models for reaction outcomes and retrosynthetic analysis.

Predictive Reaction Modeling: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions, reagents, and potential yields for the synthesis of this compound. For instance, in the N-alkylation of piperidine (B6355638) with 2-chloroacetamide (B119443), a common route to this compound, ML models can predict the influence of various solvents and bases on the reaction rate and purity of the product.

| AI/ML Application | Potential Impact on this compound Synthesis |

| Reaction Yield Prediction | Optimization of reaction conditions to maximize product output. |

| Retrosynthetic Pathway Design | Discovery of novel and more efficient synthetic routes. |

| Catalyst Selection | Identification of more effective catalysts for specific reaction steps. |

| Solvent and Reagent Recommendation | Suggestion of greener and more cost-effective reaction media. |

These in silico approaches are expected to significantly accelerate the discovery and development of new synthetic methodologies for piperidine-containing compounds.

Application in Advanced Materials Science: Theoretical and Computational Explorations

While experimental data on the application of this compound in advanced materials science is nascent, theoretical and computational studies are beginning to explore its potential. The unique structural and electronic properties of this compound make it an interesting candidate for the design of novel materials.

Computational Screening for Electronic Properties: Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound and its derivatives. These studies can predict parameters such as the HOMO-LUMO gap, which is crucial for understanding a molecule's potential as a component in organic electronic materials like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular Chemistry: The piperidine and acetamide (B32628) moieties of the molecule offer sites for hydrogen bonding and other non-covalent interactions. This suggests that this compound could serve as a versatile building block in supramolecular chemistry for the construction of self-assembling materials, such as gels, liquid crystals, or porous organic frameworks.

| Computational Method | Investigated Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap | Organic electronics |

| Molecular Dynamics (MD) Simulations | Self-assembly behavior, intermolecular interactions | Supramolecular materials, drug delivery systems |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions | Design of functional materials |

These computational explorations are the first step towards the rational design of new materials based on the this compound scaffold.

Cross-Disciplinary Research Avenues for Fundamental Chemical Understanding

The simple yet functional structure of this compound makes it an ideal candidate for cross-disciplinary research aimed at a deeper understanding of fundamental chemical principles.

Medicinal Chemistry and Chemical Biology: Derivatives of this compound have been investigated as inhibitors of various enzymes, such as carbonic anhydrases. The parent compound can serve as a starting point for the design of new bioactive molecules and as a molecular probe to study enzyme-ligand interactions. Computational docking and molecular dynamics simulations are key tools in this area, providing insights into the binding modes of these compounds with their biological targets.

Pharmacophore Modeling: The piperidine ring is a common feature in many pharmaceuticals. Understanding the conformational preferences and intermolecular interactions of this compound can contribute to the development of more accurate pharmacophore models for drug discovery.

| Research Area | Role of this compound | Key Techniques |

| Medicinal Chemistry | Scaffold for the design of enzyme inhibitors and receptor ligands. | Molecular Docking, Molecular Dynamics, In vitro assays. |

| Chemical Biology | Molecular probe to study biological processes. | Fluorescence microscopy, pull-down assays. |

| Pharmacology | Lead compound for the development of new therapeutics. | Structure-Activity Relationship (SAR) studies. |

These cross-disciplinary avenues will not only expand the applications of this compound but also contribute to a more profound understanding of its chemical behavior in complex biological systems.